molecular formula C7H9IN2O2 B3377706 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid CAS No. 1343733-41-4

2-(4-iodo-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B3377706
CAS No.: 1343733-41-4
M. Wt: 280.06
InChI Key: LIQJAECTNLKEIL-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Organic Synthesis and Chemical Biology

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged scaffolds in chemical research. numberanalytics.commdpi.com Their unique structural and electronic properties make them versatile building blocks in organic synthesis and valuable pharmacophores in medicinal chemistry. numberanalytics.com The pyrazole ring system is a key component in a variety of established pharmaceutical agents, highlighting its importance in drug design and development. mdpi.comnih.gov

In organic synthesis, pyrazoles serve as versatile intermediates. Their synthesis is well-established, with classical methods like the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, still widely used. numberanalytics.commdpi.com Modern synthetic approaches have expanded to include transition-metal-catalyzed reactions, photoredox catalysis, and one-pot multicomponent processes, allowing for the efficient construction of complex pyrazole derivatives. mdpi.com

From a chemical biology perspective, the pyrazole moiety is recognized for its ability to engage in various biological interactions, leading to a broad spectrum of activities. Pyrazole derivatives have been investigated for their anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, among others. globalresearchonline.netresearchgate.net This wide range of biological activities has spurred considerable research into the synthesis and functionalization of pyrazole-containing molecules. nih.govresearchgate.net

The Role of Halogenation, Specifically Iodination, in Modulating Heterocyclic Reactivity

Halogenation, the introduction of a halogen atom onto a molecule, is a powerful strategy for modulating the chemical reactivity of heterocyclic compounds. Specifically, the incorporation of an iodine atom into the pyrazole ring, as seen in 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid, significantly alters its synthetic utility. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, making it a prime site for iodination. rsc.org

The carbon-iodine (C-I) bond introduced through iodination is the weakest of the carbon-halogen bonds, rendering it highly reactive and an excellent leaving group. nih.gov This feature is pivotal for its primary role as a synthetic handle in cross-coupling reactions. Iodoarenes and iodoheterocycles are valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netmdpi.com The synthesis of iodo-pyrazoles can be achieved through various methods, including the use of elemental iodine with an oxidizing agent or N-iodosuccinimide (NIS). organic-chemistry.orgnih.gov

The presence of the iodine atom not only provides a site for further functionalization but also influences the electronic properties of the pyrazole ring. This electronic modulation can, in turn, affect the biological activity of the molecule, making iodination a key strategy in the design of new bioactive compounds.

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is predicated on its potential as a versatile building block for the synthesis of more complex molecules. The rationale for its study can be broken down into the individual contributions of its structural components: the 4-iodopyrazole (B32481) core and the 2-butanoic acid side chain.

The 4-iodopyrazole moiety, as previously discussed, is a valuable synthon for creating diverse molecular libraries through cross-coupling reactions. The butanoic acid side chain introduces a carboxylic acid functional group, which is also highly versatile. It can be used for amide bond formation, esterification, or as a coordinating group for metal complexes. The chiral center at the alpha-carbon of the butanoic acid adds another layer of complexity and potential for stereoselective synthesis and interactions.

The combination of these features in a single molecule makes this compound a highly attractive target for synthetic chemists. It can be envisioned as a scaffold for the development of novel compounds where the pyrazole core can be elaborated via the iodo-group, and the butanoic acid side chain can be used to attach other molecular fragments or to modulate physicochemical properties like solubility. The synthesis of related pyrazolyl butanoic acids has been reported, indicating an interest in this class of compounds. rsc.orgresearchgate.netnih.gov

Overview of Advanced Research Paradigms and Methodological Approaches

The study of compounds like this compound benefits from a range of advanced research paradigms and methodological approaches. In the realm of synthesis, modern techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry are increasingly employed to accelerate reaction times, improve yields, and enhance safety and scalability compared to conventional heating methods. rsc.orgrsc.orgafinitica.com For the synthesis of pyrazole derivatives, these techniques have been shown to be highly effective. rsc.orgafinitica.com

The characterization of this compound and its derivatives relies on a suite of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. Mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns, confirming the compound's identity. For chiral molecules, techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying enantiomers.

Furthermore, computational chemistry and molecular modeling are becoming indispensable tools in predicting the properties and reactivity of new molecules. Techniques like Density Functional Theory (DFT) can be used to calculate spectroscopic data, predict reaction mechanisms, and understand the electronic structure of compounds like this compound, thereby guiding experimental work.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₉IN₂O₂ uni.lu
Molecular Weight279.97 g/mol uni.lu
InChIKeyLIQJAECTNLKEIL-UHFFFAOYSA-N uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJAECTNLKEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343733-41-4
Record name 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid
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Advanced Synthetic Methodologies for 2 4 Iodo 1h Pyrazol 1 Yl Butanoic Acid

Retrosynthetic Analysis and Strategic Precursor Selection for Pyrazole-Butanoic Acid Scaffolds

Retrosynthetic analysis of the target molecule, 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid, reveals several possible disconnection points, leading to various synthetic strategies. The most logical disconnections are at the N1-Cα bond of the butanoic acid and the C4-I bond of the pyrazole (B372694) ring.

Primary Retrosynthetic Pathways:

N-Alkylation Strategy: This common approach involves disconnecting the N1-Cα bond, leading to two key precursors: 4-iodopyrazole (B32481) and a suitable 2-halobutanoic acid derivative (e.g., ethyl 2-bromobutanoate). Alternatively, unsubstituted pyrazole can be N-alkylated first, followed by a regioselective iodination at the C4 position. This latter sequence is often preferred to avoid potential complications with the stability or reactivity of 4-iodopyrazole during the N-alkylation step.

Cyclization Strategy: A more convergent approach involves disconnecting the pyrazole ring itself. One such strategy is a [3+2] cycloaddition. This could involve reacting a hydrazine (B178648) derivative already bearing the butanoic acid moiety, such as (1-hydrazinyl)butanoic acid, with a three-carbon synthon that ultimately allows for iodination. A common method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govpharmaguideline.com For instance, a precursor like ethyl 2-(1-hydrazinyl)butanoate could be reacted with an appropriate iodinated three-carbon electrophile.

Cascade Reaction Strategy: Recent advancements have introduced cascade reactions for forming pyrazole-acid scaffolds. rsc.orgresearchgate.netnih.gov A conceptual adaptation would involve a reaction between a dienone, a hydrazine, and a nucleophile (water) in a one-pot process to construct the pyrazole ring and generate the acid side chain simultaneously, although this has been primarily reported for C-linked pyrazoles. rsc.orgresearchgate.netnih.gov

A general retrosynthetic scheme for pyrazole scaffolds often starts by disconnecting the pyrazole ring to reveal a chalcone (B49325) and a hydrazine derivative, which undergo a Michael addition-cyclization reaction. researchgate.net For the N-substituted target molecule, the most direct precursor selection points towards N-alkylation of a pre-formed pyrazole ring.

Precursor 1 Precursor 2 Synthetic Strategy Key Reactions
PyrazoleEthyl 2-bromobutanoateN-Alkylation followed by IodinationN-Alkylation, C4-Iodination
4-IodopyrazoleEthyl 2-bromobutanoateN-Alkylation of Iodinated PyrazoleN-Alkylation
Ethyl 2-(hydrazinyl)butanoate1,3-Dicarbonyl or equivalentCyclocondensation/CycloadditionPyrazole ring formation

Regioselective Iodination Techniques for the Pyrazole Core

Achieving regioselective iodination at the C-4 position of the pyrazole ring is a critical step in the synthesis of the target compound. The C-4 position is electronically rich and thus susceptible to electrophilic substitution. pharmaguideline.com

Direct electrophilic iodination is the most common method for introducing an iodine atom at the C-4 position of the pyrazole ring. Various reagent systems have been developed to achieve high regioselectivity and yield.

A highly effective method involves the use of elemental iodine (I₂) in the presence of an oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govrsc.org This system generates a potent electrophilic iodine species in situ. The reaction is typically performed in a solvent like acetonitrile (B52724), and heating may be required for complete conversion. nih.govrsc.org Other efficient iodinating systems include N-iodosuccinimide (NIS) in an acidic medium and a combination of iodine with periodic acid (HIO₃). nih.gov Trifluoroperacetic acid-mediated iodination has also been reported as a powerful method for introducing multiple iodine atoms onto a pyrazole ring, highlighting its high reactivity. rsc.orgbohrium.combit.edu.cn

Iodinating Reagent System Substrate Type Conditions Outcome Reference
I₂ / Ceric Ammonium Nitrate (CAN)1-Aryl-3-CF₃-pyrazolesAcetonitrile, refluxHighly regioselective for C-4 iodination. nih.govrsc.org
N-Iodosuccinimide (NIS)Pyrazoles with donor substituentsAcidic media (e.g., H₂SO₄, AcOH)Efficient iodination. nih.gov
I₂ / HIO₃General pyrazolesAcOH–CCl₄Efficient and avoids toxic waste. nih.gov
I₂ / NaI / K₂CO₃Pyrazoles with donor substituentsAqueous EtOH, 20-25 °CGood yields (75-90%). nih.gov
Trifluoroperacetic acid / I₂Pyrazole substratesTrifluoroacetic acidPowerful method, can lead to poly-iodination. rsc.orgbohrium.com

While electrophilic iodination is prevalent, other strategies, including metal-mediated and catalyst-free methods, offer alternative pathways.

Metal-mediated approaches can influence the regioselectivity of the reaction. For instance, cadmium(II) acetate (B1210297) has been shown to mediate the regioselective iodination of certain pyrazole derivatives, particularly those with electron-donating groups. researchgate.net Although less common for C-4 iodination, metalation-iodination sequences (e.g., using n-butyllithium followed by iodine) are a standard method for functionalizing other positions, such as C-5, demonstrating the utility of metal intermediates in directing substitution. nih.govrsc.org

So-called "metal-free" approaches often utilize iodine in combination with a catalyst or promoter that is not a transition metal. Iodine itself can catalyze the [3+2] annulation of β-ketonitriles and arylhydrazines to form pyrazoles. nih.govacs.org Iodine-mediated oxidative C-N bond formation provides a metal-free, one-pot synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines. acs.org Furthermore, iodine can mediate the synthesis of 4-selanylpyrazoles from pyrazoles and diselenides through a proposed electrophilic substitution mechanism, which could be conceptually analogous to iodination. rsc.org These methods highlight the versatility of iodine not just as a reagent but also as a catalyst in heterocyclic synthesis. nih.govacs.orgacs.org

Construction of the Butanoic Acid Moiety and its Stereochemical Control

The introduction of the butanoic acid side chain at the N-1 position of the pyrazole ring, particularly with control over the α-chiral center, is the final key challenge.

Creating the stereogenic center in the 2-substituted butanoic acid fragment requires asymmetric synthesis techniques. Chiral α-substituted carboxylic acids are crucial components in many therapeutic agents. rsc.org

Several established strategies can be employed:

Chiral Auxiliaries: An achiral butanoic acid precursor can be attached to a chiral auxiliary, such as an Evans N-acyloxazolidinone. uwindsor.ca Diastereoselective alkylation of the resulting enolate at the α-position, followed by removal of the auxiliary, yields the enantiomerically enriched α-chiral acid.

Catalytic Asymmetric Hydrogenation: An α,β-unsaturated butenoate ester can undergo asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium with ligands like BINAP) to produce the chiral center with high enantioselectivity. pharmaguideline.com

Asymmetric Functionalization: Recent advances include the direct asymmetric functionalization of substituted carboxylic acids and their derivatives through organocatalysis or transition metal catalysis. rsc.org

Asymmetric Strategy Description Key Features Reference
Chiral Auxiliary (e.g., Evans)Temporary covalent attachment of a chiral molecule to guide a diastereoselective reaction.High diastereoselectivity, reliable, but requires stoichiometric chiral material and additional protection/deprotection steps. uwindsor.ca
Catalytic Asymmetric HydrogenationHydrogenation of a C=C double bond using a chiral catalyst to create one or more stereocenters.Highly efficient (low catalyst loading), high enantioselectivity. Requires an unsaturated precursor. pharmaguideline.com
Kinetic ResolutionEnzymatic or chemical resolution of a racemic mixture of the butanoic acid derivative.Can provide high enantiomeric excess, but the maximum yield is 50% for one enantiomer.
Asymmetric AlkylationDirect enantioselective alkylation of a butanoic acid enolate using a chiral phase-transfer catalyst or a chiral ligand.Atom-economical, but achieving high enantioselectivity can be challenging. rsc.org

The final construction of the this compound molecule involves forming the N1-Cα bond or building the ring with the side chain already attached.

N-Alkylation Coupling: The most straightforward method is the coupling of 4-iodopyrazole with an enantiomerically pure ethyl 2-bromobutanoate (obtained via methods in 2.3.1). This reaction is a nucleophilic substitution where the pyrazole nitrogen attacks the chiral carbon, proceeding with inversion of configuration (Sₙ2 mechanism). Subsequent hydrolysis of the ester yields the final carboxylic acid. This approach was used in the multi-kilogram synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a structurally related key intermediate for the drug Crizotinib, which involves N-arylation followed by hydrogenation and iodination. researchgate.net

Cyclization Reactions: As mentioned in the retrosynthetic analysis, cyclization reactions provide a convergent route. A [3+2] cycloaddition between a hydrazine carrying the chiral butanoic acid side chain and a suitable three-carbon partner is a viable, albeit more complex, option. nih.gov

Cascade Annulation/Ring-Opening: A novel copper(II)-catalyzed aerobic cascade reaction has been reported for synthesizing 4-(pyrazol-4-yl) butanoic acid derivatives from hydrazones and exocyclic dienones. rsc.orgresearchgate.netnih.gov This reaction proceeds through a [3+2] annulation to form a spiro intermediate, which then undergoes a nucleophilic ring-opening by water. nih.gov While this specific protocol yields a C-4 linked acid, the principle of a cascade reaction to form a pyrazole-acid linkage is a modern and powerful strategy.

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the this compound scaffold involves the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds to assemble the pyrazole ring and attach the butanoic acid sidechain, followed by iodination. Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance for these transformations.

A primary strategy for forming the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. mdpi.comchim.it For the synthesis of the target molecule, this would conceptually involve the reaction of hydrazine with a suitably substituted 1,3-dicarbonyl compound bearing a precursor to the butanoic acid side chain.

Recent advancements have focused on the use of transition-metal catalysts to facilitate such transformations under milder conditions and with greater control. For instance, copper(II)-catalyzed aerobic oxidation has been successfully employed in a [3+2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones to produce 4-(pyrazol-4-yl)butanoic acid derivatives. nih.govresearchgate.netrsc.org This methodology showcases the power of copper catalysis in orchestrating complex transformations leading to pyrazole-containing carboxylic acids. nih.govresearchgate.netrsc.org In a plausible route to our target compound, a similar copper-catalyzed approach could be envisioned, starting with precursors that would lead to the desired 1-substitution pattern of the pyrazole ring.

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for C-N bond formation. chim.it While often used to construct fused pyrazole systems, the principles of Buchwald-Hartwig amination could be adapted for the N-arylation or N-alkylation of a pre-formed 4-iodopyrazole ring with a suitable butanoic acid derivative. chim.it

Transition-metal-free approaches have also gained traction for their sustainability and reduced metal contamination in the final products. researchgate.netnih.gov These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, sometimes promoted by non-metallic catalysts like molecular iodine. mdpi.comresearchgate.net

The iodination of the pyrazole ring is typically achieved through electrophilic substitution. The use of N-halosuccinimides, such as N-iodosuccinimide (NIS), provides a mild and efficient method for the 4-halogenation of pyrazoles without the need for a catalyst. researchgate.net

A plausible synthetic sequence for this compound could therefore involve:

Formation of the Pyrazole Ring: A catalyzed reaction, potentially copper-based, to form a pyrazole-substituted butanoic acid ester.

Iodination: Electrophilic iodination of the pyrazole ring at the 4-position using NIS.

Hydrolysis: Saponification of the ester to yield the final carboxylic acid.

Optimization of Reaction Conditions, Yields, and Scalability for Research Applications

The successful synthesis of this compound for research purposes necessitates careful optimization of reaction conditions to maximize yield and ensure scalability. Drawing parallels from the synthesis of structurally related compounds, several key parameters can be identified for optimization.

In a copper-catalyzed synthesis of pyrazolyl butanoic acids, the choice of catalyst, solvent, and reaction atmosphere is critical. nih.govresearchgate.net For example, in a reported synthesis, various Lewis acids were screened, with CuCl₂·2H₂O proving to be the most effective catalyst. nih.gov The reaction was further optimized by screening different solvents, where acetonitrile was identified as the optimal choice, and conducting the reaction under an oxygen atmosphere at 80 °C. nih.govresearchgate.net

The optimization of a representative copper-catalyzed synthesis of a pyrazolyl butanoic acid derivative is summarized in the table below.

EntryCatalyst (mol%)SolventTemperature (°C)AtmosphereYield (%)
1CuCl₂·2H₂O (50)Acetonitrile80O₂76
2AlCl₃ (50)Acetonitrile80O₂<10
3Mg(OTf)₂ (50)Acetonitrile80O₂25
4CuCl₂·2H₂O (50)Dichloromethane80O₂45
5CuCl₂·2H₂O (50)Toluene80O₂30
6CuCl₂·2H₂O (50)AcetonitrileRoom TempO₂No Reaction
7CuCl₂·2H₂O (50)Acetonitrile80Air65

This table is a representative example based on similar syntheses described in the literature and illustrates the optimization process. nih.gov

The scalability of a synthetic route is a crucial consideration for its practical application in research, which often requires gram-scale quantities of material. A reported gram-scale synthesis of a pyrazolyl butanoic acid derivative using a copper-catalyzed method successfully produced over 1 gram of the product, demonstrating the potential for scalability. nih.gov Similarly, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for a pharmaceutical, was successfully scaled to produce multi-kilogram quantities, highlighting that the individual steps of N-alkylation and iodination are amenable to large-scale production. researchgate.net

For the synthesis of this compound, a scalable process would likely involve robust and well-understood reactions. The use of commercially available and inexpensive starting materials is also a key factor. nih.gov Chromatographic purification is often a bottleneck in scaling up, so developing procedures that yield products of high purity through crystallization is highly desirable. nih.gov

Elucidation of Chemical Transformations and Reactivity Profiles of 2 4 Iodo 1h Pyrazol 1 Yl Butanoic Acid

Reactivity of the 4-Iodo Moiety in Cross-Coupling Reactions

The iodine atom at the C4 position of the pyrazole (B372694) ring is the most reactive site for many transformations, particularly for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group for oxidative addition to a low-valent metal center, which is the key initiating step in many catalytic cycles. nih.gov

The 4-iodopyrazole (B32481) moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. youtube.com Among these, the Sonogashira and Suzuki-Miyaura reactions are prominently utilized to introduce aryl and alkynyl groups at the C4 position.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org For 4-iodopyrazoles, this reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base. nih.govmdpi.com This methodology has been successfully applied to various substituted 3-iodo- and 4-iodopyrazoles to synthesize complex alkynylated heterocycles. nih.govresearchgate.net Studies have demonstrated the coupling of N-protected iodopyrazole derivatives with phenylacetylene, yielding the corresponding 4-(phenylethynyl)pyrazole products. researchgate.net

The Suzuki-Miyaura reaction is another powerful tool for C-C bond formation, coupling an organoboron compound (like a boronic acid or ester) with an organohalide. acs.org This reaction has been effectively used with 4-iodopyrazoles to introduce a variety of aryl and heteroaryl substituents. nih.govrsc.org For instance, the treatment of 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazoles with phenylboronic acid under classical Suzuki conditions, using Pd(PPh₃)₄ as the catalyst, results in the formation of the corresponding 4-phenylpyrazole derivatives in good yields. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions on iodopyrazole substrates.

ReactionSubstrate ExampleCoupling PartnerCatalyst SystemBase/SolventProduct TypeReference
Sonogashira1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazolePhenylacetylenePd(PPh₃)₄, CuIEt₃N / THF4-(Phenylethynyl)pyrazole nih.gov
Sonogashira1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N / DMF3-(Phenylethynyl)pyrazole researchgate.net
Suzuki-Miyaura1-Aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene, EtOH, H₂O4-Phenylpyrazole nih.gov
Suzuki-Miyaura4-Bromo-3,5-dinitro-1H-pyrazoleArylboronic acidsXPhos Pd G2K₃PO₄ / Dioxane, H₂O4-Aryl-3,5-dinitropyrazole rsc.org
Suzuki-MiyauraHalogenated aminopyrazolesAryl/heteroaryl boronic acidsPd(OAc)₂ / SPhosK₂CO₃ / Toluene, H₂OArylated aminopyrazoles acs.orgnih.gov

Chemoselectivity is a critical consideration in cross-coupling reactions, particularly when multiple reactive sites are present. In the context of halogenated pyrazoles, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl, which is related to the bond dissociation energies. nih.gov This inherent reactivity difference allows for selective coupling at the iodinated position while leaving bromo or chloro substituents on the same molecule intact, provided the reaction conditions are carefully controlled. nih.gov

However, studies on halogenated aminopyrazoles have revealed that while iodopyrazoles are highly reactive, they can also be more prone to a competing dehalogenation side reaction compared to their bromo and chloro counterparts. acs.orgnih.gov This suggests that for certain substrates, a bromo or chloro derivative might be superior for achieving higher yields in Suzuki-Miyaura couplings. acs.org

Regioselectivity concerns which position on a polyhalogenated ring will react preferentially. For polyhalogenated pyrazoles, such as 3,4,5-tribromopyrazole, the observed order of reactivity in cross-coupling reactions is C5 > C3 > C4. nih.gov This preference is attributed to a combination of electronic and steric factors. For the title compound, 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid, which is monosubstituted with iodine at the C4 position, regioselectivity is not a competitive issue with other halogens. However, the high reactivity of the C4-iodo group remains the central feature for its use in these synthetic transformations.

Transformations Involving the Carboxylic Acid Functionality

The butanoic acid side chain offers a second major site for chemical modification. The carboxylic acid group can undergo a variety of classical transformations to produce a range of functional derivatives.

The carboxylic acid moiety of this compound can be readily converted into a variety of derivatives. researchgate.neteurekaselect.com Common derivatization strategies include:

Esterification: The reaction with alcohols, typically under acidic catalysis or via an activated intermediate, yields the corresponding esters. A highly effective method involves first converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govdergipark.org.tr This acid chloride can then react cleanly with alcohols, even hindered ones, to form esters. dergipark.org.tr

Amidation: Similar to esterification, amides can be formed by reacting the carboxylic acid with amines. This transformation is often facilitated by coupling agents (e.g., DCC, EDC) or by first forming the acid chloride. dergipark.org.tr The reaction of the pyrazole-derived acid chloride with primary or secondary amines, or even ammonia, provides the corresponding primary, secondary, or tertiary amides. dergipark.org.tr

Anhydride Formation: Symmetrical or mixed anhydrides can be formed from the carboxylic acid. Reaction with a dehydrating agent like phosphorus pentoxide or conversion to the carboxylate salt followed by reaction with an acid chloride can yield symmetrical anhydrides. Mixed anhydrides are often formed in situ during peptide coupling reactions.

These derivatization reactions are fundamental for modifying the molecule's steric and electronic properties. researchgate.net

The carboxylic acid group can be selectively reduced to other functional groups. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the corresponding primary alcohol, yielding 2-(4-iodo-1H-pyrazol-1-yl)butan-1-ol. Milder reagents may allow for partial reduction to the aldehyde, though this can be challenging to control.

A more specialized transformation is the palladium-catalyzed decarbonylative reduction of carboxylic acids directly to hydrocarbons. rsc.org This method provides a pathway to remove the carboxyl group entirely, converting the butanoic acid side chain to a butyl group.

Nucleophilic addition to the carboxyl group itself is generally unfavorable without prior activation. However, after conversion to a more electrophilic derivative like an ester or acid chloride, the carbonyl carbon becomes susceptible to attack by strong nucleophiles such as organolithium or Grignard reagents. This allows for the synthesis of ketones or tertiary alcohols, further expanding the synthetic utility of the butanoic acid side chain.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Heterocyclic Ring

Beyond the transformations at the iodo and carboxyl functionalities, the pyrazole ring itself can participate in substitution reactions.

Analysis of the electron density in the pyrazole ring shows that the C4 position is the most electron-rich, making it the most susceptible to electrophilic attack. quora.com The synthesis of the parent 4-iodopyrazole scaffold is itself an example of an electrophilic aromatic substitution reaction. wikipedia.org The iodination of an N-substituted pyrazole can be achieved using various reagents, such as elemental iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or nitric acid, or N-iodosuccinimide (NIS) in an acidic medium. nih.govlibretexts.org The high regioselectivity for the C4 position is a key feature of this process. nih.gov Once the C4 position is occupied by iodine, further electrophilic substitution on the ring becomes less favorable and would likely require harsh conditions.

Conversely, nucleophilic aromatic substitution (SNA_r) on a halo-pyrazole is generally difficult unless the ring is activated by strongly electron-withdrawing groups. osti.gov For example, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines can lead to the substitution of the bromine atom. osti.gov In the case of this compound, the pyrazole ring is not strongly deactivated, making direct nucleophilic displacement of the iodine by common nucleophiles a challenging transformation without specific catalytic activation, such as the copper-catalyzed C-O coupling with alcohols. nih.gov

Mechanistic Studies of Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, enabling the conversion of an organic halide into a more reactive organometallic species. wikipedia.org For this compound, the carbon-iodine bond on the pyrazole ring is the primary site for this reaction. The high polarizability and relative weakness of the C-I bond make it susceptible to exchange with organometallic reagents, most commonly organolithium compounds. wikipedia.orgprinceton.edu

The general mechanism for lithium-halogen exchange typically follows one of two primary pathways: a nucleophilic pathway or a single-electron transfer (SET) pathway. wikipedia.orgprinceton.edu

Nucleophilic Pathway: This mechanism involves the formation of a transient "ate" complex, where the organolithium reagent attacks the iodine atom. wikipedia.orgharvard.edu This intermediate then collapses to form the more stable lithiated pyrazole and the corresponding alkyl iodide. The stability of the resulting carbanion plays a significant role, with sp2-hybridized carbanions (as in the pyrazole ring) being more stable than sp3-hybridized carbanions. wikipedia.org

Single-Electron Transfer (SET) Pathway: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl iodide, generating a radical anion which then fragments to an aryl radical and an iodide anion. The aryl radical is subsequently trapped by another equivalent of the organolithium reagent. wikipedia.orgprinceton.edu

The rate of halogen-metal exchange is significantly faster for iodides compared to bromides or chlorides (I > Br > Cl). princeton.edu This reactivity trend makes the iodo-substituted pyrazole ring of the title compound an excellent substrate for such transformations. However, the presence of the acidic proton on the butanoic acid moiety introduces a complication. Organolithium reagents are strong bases and can deprotonate the carboxylic acid, consuming the reagent and potentially interfering with the desired halogen-metal exchange. To circumvent this, a common strategy involves using two or more equivalents of the organolithium reagent; the first equivalent deprotonates the acid, and the subsequent equivalent(s) perform the halogen-metal exchange. nih.gov Alternatively, protection of the carboxylic acid group prior to the exchange reaction is a viable strategy.

The use of Grignard reagents for halogen-metal exchange is also a well-established method. ethz.ch Reagents like isopropylmagnesium chloride can effectively exchange with aryl iodides. ethz.ch A combination of a Grignard reagent and an organolithium compound can also be employed to achieve selective exchange under milder conditions. nih.gov

Table 1: Hypothetical Reaction Parameters for Halogen-Metal Exchange of this compound

ReagentEquivalentsSolventTemperature (°C)Expected Outcome
n-Butyllithium2.2THF-78Deprotonation of carboxylic acid followed by Li-I exchange
t-Butyllithium2.2THF/Pentane-100Deprotonation of carboxylic acid followed by Li-I exchange
Isopropylmagnesium chloride1.1THF-20 to 0Mg-I exchange (after protection of carboxylic acid)
i-PrMgCl / n-BuLi1.1 / 1.1THF-40Selective Mg-I exchange with in situ protection

Thermal and Photochemical Reactivity Pathways of this compound

The thermal and photochemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the iodopyrazole ring and the butanoic acid side chain.

Thermal Reactivity:

Table 2: Predicted Thermal Decomposition Data for this compound and Related Structures

CompoundPredicted Decomposition Onset (°C)Major Decomposition Products
Pyrazole> 200N₂, HCN, various hydrocarbons
Pyrazole-carboxylic acids150 - 250Pyrazole, CO₂
This compound180 - 280 (Estimated)1H-pyrazole, butene, CO₂, I₂, various organic fragments

Note: The data in this table is estimated based on the known thermal behavior of related compound classes. Specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is required for accurate determination.

Photochemical Reactivity:

The photochemistry of iodinated heterocyclic compounds is a rich area of study, often involving the homolytic cleavage of the carbon-iodine bond upon irradiation with UV light. mdpi.comchim.it This process generates a highly reactive aryl radical, which can then participate in a variety of subsequent reactions. For this compound, photochemical excitation would likely lead to the formation of a 2-(1H-pyrazol-4-yl)butanoic acid radical.

This radical intermediate could undergo several potential reaction pathways:

Intramolecular Cyclization: Depending on the conformation and flexibility of the butanoic acid side chain, the pyrazolyl radical could potentially attack a C-H bond on the side chain, leading to the formation of a new ring system.

Intermolecular Reactions: In the presence of other reagents, the radical could be trapped. For instance, in a hydrogen-donating solvent, it could abstract a hydrogen atom to form 2-(1H-pyrazol-1-yl)butanoic acid. In the presence of an alkene, it could undergo addition.

Dimerization: Two pyrazolyl radicals could couple to form a bipyrazole derivative.

The use of photoredox catalysis has emerged as a powerful tool in organic synthesis, often utilizing visible light. researchgate.net While specific studies on the title compound are lacking, related photochemical reactions of N-heterocycles have demonstrated a wide range of transformations, including C-H functionalization and cross-coupling reactions. mdpi.comresearchgate.net The presence of the iodine atom makes the molecule a prime candidate for such photocatalyzed processes.

Comprehensive Computational and Theoretical Characterization of 2 4 Iodo 1h Pyrazol 1 Yl Butanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

No published DFT studies specifically detailing the optimized geometry, bond lengths, bond angles, and electronic energies of 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid are available. Such calculations would typically be performed using a functional like B3LYP with a suitable basis set to provide fundamental insights into the molecule's stability and structure.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

There are no available theoretical predictions or experimental data for the NMR chemical shifts (¹H and ¹³C) or the infrared (vibrational) frequencies of this compound. Theoretical calculations on similar pyrazole (B372694) structures have shown that DFT can accurately predict these parameters, which are crucial for chemical identification and characterization. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

The conformational landscape and flexibility of the butanoic acid chain attached to the pyrazole ring have not been investigated through MD simulations. This type of analysis would be essential for understanding how the molecule might adopt different shapes and interact with its environment, for instance, in a biological system.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

There is no research available on the reaction mechanisms involving this compound, nor have any transition states for its formation or subsequent reactions been computationally modeled. Studies on related compounds suggest that such modeling could illuminate the pathways of its synthesis. nih.gov

Theoretical Evaluation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

While the potential for both hydrogen bonding (via the carboxylic acid group) and halogen bonding (via the iodine atom) is a key feature of this molecule, no specific theoretical evaluations of these interactions have been published. The strength and geometry of these non-covalent bonds would be critical in determining the compound's solid-state structure and its interactions with other molecules. Studies on other iodo-pyrazoles and carboxylic acids confirm the importance of these interactions. mdpi.commdpi.com

In Silico Approaches for Ligand Binding and Molecular Target Interaction Prediction (within theoretical models)

Without experimental data on the biological activity of this compound, there have been no in silico studies to predict its potential molecular targets or to model its binding to proteins. This remains a prospective area for future research, should the compound show any biological relevance.

Mechanistic Biological and Biochemical Investigations of 2 4 Iodo 1h Pyrazol 1 Yl Butanoic Acid

Exploration of Specific Molecular Targets and Binding Site Characterization in Model Systems

While direct studies on the molecular targets of 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid are not extensively documented, the broader class of pyrazole (B372694) derivatives has been shown to interact with a variety of biological targets. The specific substitutions on the pyrazole ring and the nature of the side chains are critical in determining target specificity and binding affinity. mdpi.com

For instance, pyrazole derivatives have been identified as antagonists for the cannabinoid CB1 receptor. nih.gov Structure-activity relationship (SAR) studies of these analogs revealed that substitutions at the 1, 3, and 5-positions of the pyrazole ring are crucial for potent and selective binding. nih.gov The presence of a p-iodophenyl group at the 5-position was found to be optimal in one series of compounds, suggesting that the iodo-substitution on the pyrazole ring of this compound could play a significant role in its binding to specific molecular targets. nih.gov The iodinated nature of such compounds also offers potential for use as a SPECT ligand for in vivo receptor characterization. nih.gov

Furthermore, other pyrazole derivatives have been identified as inhibitors of enzymes like histone lysine-specific demethylase 5B (KDM5B). nih.gov The binding of these inhibitors is typically characterized by interactions with key residues in the active site of the enzyme. Computational modeling and X-ray crystallography are often employed to elucidate these binding modes. For a compound like this compound, the pyrazole ring could potentially form hydrogen bonds and π-π stacking interactions, while the butanoic acid moiety could engage in electrostatic interactions with positively charged residues within a binding pocket.

Table 1: Potential Molecular Targets for Pyrazole Derivatives

Target ClassSpecific ExamplePotential Role of this compound
G-Protein Coupled ReceptorsCannabinoid Receptor (CB1)The 4-iodo-pyrazole moiety may contribute to binding affinity and selectivity. nih.gov
EnzymesHistone Demethylases (KDM5B)The pyrazole core could serve as a scaffold for inhibitor design. nih.gov
EnzymesCarbonic AnhydrasesThe carboxylic acid group could interact with the zinc ion in the active site. nih.gov

Elucidation of Enzymatic Interaction and Inhibition Kinetics Mechanisms (e.g., Carbonic Anhydrase)

The inhibition of carbonic anhydrases (CAs) by heterocyclic compounds is a well-studied area. A series of heteroaryl-pyrazole carboxylic acids have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These studies have shown that the carboxylic acid moiety can play a crucial role in the inhibition mechanism, potentially by coordinating with the zinc ion in the enzyme's active site. nih.gov

In the context of this compound, the butanoic acid group is a key feature that suggests potential interaction with metalloenzymes like carbonic anhydrase. The inhibition kinetics of such compounds are typically evaluated using stopped-flow CO2 hydration assays, which measure the catalytic activity of the enzyme in the presence of the inhibitor. The inhibition constant (Ki) is then determined to quantify the potency of the inhibitor.

Studies on related pyrazole-containing sulfonamides have demonstrated isoform-selective inhibition of various human carbonic anhydrases (hCA I, II, IX, and XII). nih.gov The substitution pattern on the pyrazole ring significantly influences the inhibitory activity and selectivity. nih.gov For this compound, the 4-iodo substituent would likely influence its interaction with the active site residues, potentially leading to a specific inhibition profile against different CA isoforms.

Receptor-Ligand Interaction Studies through Mechanistic Biochemical Assays (non-therapeutic focus)

Mechanistic biochemical assays are fundamental in characterizing the interaction between a ligand and its receptor. For a novel compound like this compound, such studies would involve radioligand binding assays to determine its affinity (Ki) and selectivity for a panel of receptors.

For example, pyrazole derivatives have been evaluated for their binding to dopamine (B1211576) D3 and D2 receptors. nih.gov These assays typically utilize cell membranes expressing the receptor of interest and a radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, providing information about its binding affinity. While specific data for this compound is unavailable, its structural features suggest that it could be screened against a wide range of receptors to identify potential interactions. The butanoic acid side chain could influence its solubility and interaction with the extracellular domains of membrane-bound receptors.

Investigation of Cellular Uptake and Subcellular Distribution Mechanisms as a Research Probe

The physicochemical properties of a molecule, such as its lipophilicity and charge, are key determinants of its cellular uptake and subcellular distribution. The 4-iodo-pyrazole moiety in this compound increases its lipophilicity compared to the non-iodinated analog. This could potentially enhance its ability to cross cell membranes.

Fluorescently labeling the compound or using radiolabeling techniques would allow for the visualization and quantification of its cellular uptake and localization. For instance, pyrazole derivatives of curcumin (B1669340) have been shown to be taken up by osteosarcoma cells, where they induce apoptosis. nih.gov The subcellular distribution could be investigated using techniques like confocal microscopy or cell fractionation followed by analytical detection of the compound in different cellular compartments (e.g., cytoplasm, nucleus, mitochondria). Understanding these properties is crucial for its potential application as a research probe to study specific cellular processes.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probing of the Pyrazole and Butanoic Acid Moieties

Structure-activity relationship (SAR) studies are essential for understanding how different chemical features of a molecule contribute to its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs with modifications to both the pyrazole ring and the butanoic acid side chain.

Pyrazole Moiety: The substitution on the pyrazole ring can significantly impact activity. mdpi.com In a series of pyrazole derivatives targeting cannabinoid receptors, a p-iodophenyl group at the 5-position was found to be highly potent. nih.gov The position of the iodine atom on the pyrazole ring is also critical. Studies on 4-iodopyrazole (B32481) itself indicate its utility as a building block in chemical synthesis. researchgate.netnih.govsigmaaldrich.com Modifications could include changing the halogen at the 4-position (e.g., to chlorine or bromine) or moving the iodo-substituent to other positions on the ring to probe the steric and electronic requirements of a potential binding site.

Butanoic Acid Moiety: The carboxylic acid group is a key feature that can participate in hydrogen bonding and electrostatic interactions. researchgate.net The length and branching of the alkyl chain of the butanoic acid can also influence activity. For example, in a series of butanoic acid derivatives targeting the histamine (B1213489) H1 receptor, the butanoic acid chain was found to be important for activity. nih.gov SAR studies on this compound could involve synthesizing analogs with different chain lengths (e.g., propanoic acid, pentanoic acid) or introducing substitutions on the alkyl chain to explore the spatial requirements of the binding pocket.

Table 2: Illustrative SAR of Pyrazole Carboxylic Acid Analogs

AnalogModificationPredicted Impact on Activity
2-(4-chloro-1H-pyrazol-1-yl)butanoic acidIodo to ChloroMay alter binding affinity due to changes in size and electronegativity.
2-(4-iodo-1H-pyrazol-1-yl)propanoic acidButanoic to PropanoicShorter chain may affect positioning within the binding site.
3-(4-iodo-1H-pyrazol-1-yl)butanoic acid2- to 3-positional isomerChange in stereochemistry could significantly impact binding.
Methyl 2-(4-iodo-1H-pyrazol-1-yl)butanoateCarboxylic acid to esterLoss of the acidic proton would likely alter binding interactions.

Comparative Analysis with Related Pyrazole Carboxylic Acid Analogs in Controlled Biochemical Systems

To better understand the unique properties of this compound, it is crucial to compare its activity with that of related pyrazole carboxylic acid analogs in controlled biochemical systems. This comparative analysis helps to delineate the specific contributions of the 4-iodo substituent and the butanoic acid side chain to its biological profile.

For example, a study comparing a series of pyrazole-based inhibitors of meprin α and β demonstrated that the introduction of acidic moieties increased the activity against meprin β. nih.gov By testing this compound alongside its non-iodinated counterpart, 2-(1H-pyrazol-1-yl)butanoic acid, one could directly assess the impact of the iodine atom on the inhibitory potency and selectivity.

Similarly, comparing it with other halogenated analogs (e.g., 2-(4-bromo-1H-pyrazol-1-yl)butanoic acid or 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid) would provide insights into the role of halogen bonding and electronic effects in target interaction. Furthermore, comparing it with pyrazole analogs bearing different acidic side chains (e.g., acetic acid or propanoic acid) would elucidate the optimal chain length for activity. These comparative studies are essential for building a comprehensive understanding of the compound's mechanism of action.

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 4 Iodo 1h Pyrazol 1 Yl Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC) for Structural Elucidation

While one-dimensional (1D) NMR spectra provide fundamental information, multi-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, especially for complex molecules.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the butanoic acid chain, and the carboxylic acid group. The chemical shifts (δ) are influenced by the electronic effects of the iodine atom and the pyrazole ring. For instance, the pyrazole protons would appear in the aromatic region, while the aliphatic protons of the butanoic acid moiety would be found upfield. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm). nih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing at a high chemical shift (around 170-180 ppm). nih.gov The carbon atom bearing the iodine (C4 of the pyrazole ring) will also exhibit a characteristic chemical shift.

2D-COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the methylene (B1212753) protons of the butanoic acid chain, as well as between the adjacent methylene and methyl protons. This helps to confirm the connectivity of the aliphatic chain.

2D-HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For example, the signals for the CH, CH₂, and CH₃ groups in the butanoic acid chain can be unequivocally identified.

2D-HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons (¹H-¹³C). This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations between the pyrazole protons and the carbons of the butanoic acid substituent, and vice-versa, confirming the N-alkylation of the pyrazole ring. Correlations from the aliphatic protons to the carbonyl carbon would also be expected. Theoretical NMR investigations on substituted pyrazoles have shown good correlation with experimental data and can aid in these assignments. researchgate.net

Technique Purpose Expected Correlations for this compound
¹H NMR Identifies different proton environments.Signals for pyrazole ring protons, butanoic acid chain protons (CH, CH₂, CH₃), and carboxylic acid proton.
¹³C NMR Identifies different carbon environments.Signals for pyrazole ring carbons, butanoic acid chain carbons, and carbonyl carbon.
2D-COSY Shows ¹H-¹H spin-spin coupling networks.Correlations within the butanoic acid chain: -CH-CH₂- and -CH₂-CH₃.
2D-HSQC Correlates directly bonded ¹H and ¹³C atoms.Pairs the proton and carbon signals for each CH, CH₂, and CH₃ group.
2D-HMBC Shows long-range ¹H-¹³C couplings (2-3 bonds).Correlations between pyrazole protons and butanoic acid carbons, and vice-versa. Correlations from butanoic acid protons to the carbonyl carbon.

Solid-State NMR for Hydrogen Bonding and Tautomerism Studies

Studies on related compounds like pyrazole-4-carboxylic acid using ¹⁵N solid-state NMR have revealed dynamic proton transfer in the hydrogen-bonded network between the pyrazole and carboxylic acid groups. nih.govfu-berlin.de At lower temperatures, this dynamic disorder can transition to an ordered state where the protons are localized. nih.govfu-berlin.de Similar ssNMR studies on this compound could provide insights into its supramolecular structure, identifying the hydrogen bonding motifs and investigating potential tautomerism in the solid phase. The accurate measurement of homonuclear J couplings in the solid state can even provide a quantitative measure of hydrogen-bond strengths. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be unequivocally determined. The monoisotopic mass of C₇H₉IN₂O₂ is 279.9709 Da. uni.lu HRMS can verify this with high precision.

In addition to molecular formula confirmation, HRMS provides valuable structural information through the analysis of fragmentation patterns. In-source fragmentation or tandem mass spectrometry (MS/MS) experiments can be performed to break the molecule apart and analyze the resulting fragments. For pyrazole derivatives, common fragmentation pathways include the loss of HCN and N₂ from the pyrazole ring. researchgate.netopenresearchlibrary.org For this compound, characteristic fragmentation would also involve the butanoic acid side chain. Key expected fragments would include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Cleavage of the ethyl group from the butanoic acid chain.

Fragmentation of the pyrazole ring.

The fragmentation of prazoles and related substances has been studied, revealing complex rearrangements and migrations that can be elucidated with HRMS. mdpi.com Predicted fragmentation data from databases like PubChem can serve as a guide for interpreting experimental spectra. uni.luuni.lu

Adduct Predicted m/z
[M+H]⁺280.97818
[M+Na]⁺302.96012
[M-H]⁻278.96362
[M+H-H₂O]⁺262.96816

Data sourced from PubChem for C₇H₉IN₂O₂. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. For this compound, which is a chiral molecule due to the stereocenter at the C2 position of the butanoic acid chain, X-ray crystallography can determine the absolute configuration (R or S) of a single enantiomer if a suitable crystal is obtained.

Furthermore, this technique reveals detailed information about bond lengths, bond angles, and the conformation of the molecule. It also elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding (involving the iodine atom). Studies on related 4-halogenated-1H-pyrazoles have shown that they can form different supramolecular motifs, such as catemers or trimers, through N-H···N hydrogen bonds. mdpi.com The crystal structure of this compound would likely show hydrogen bonding involving the carboxylic acid group, potentially forming dimers, and may also exhibit interactions involving the pyrazole nitrogen atoms and the iodine substituent. The synthesis and crystallographic analysis of various N-substituted pyrazoles have been extensively reported, providing a basis for understanding the structural features of the target compound. mdpi.comacs.orgrsc.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy : The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. nih.gov A strong absorption band around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-H stretching vibrations of the aliphatic chain would appear just below 3000 cm⁻¹. Vibrations associated with the pyrazole ring (C=C, C=N, and C-H stretching) would also be present in the fingerprint region (below 1600 cm⁻¹). mdpi.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-I stretching vibration would be expected to be Raman active and appear at a low frequency. The pyrazole ring vibrations would also give rise to characteristic Raman signals. Conformational analysis of pyrazole derivatives can be aided by Raman spectroscopy, sometimes in conjunction with theoretical calculations. nih.gov

Functional Group Expected IR Absorption (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500-3300 (broad)Stretching
Aliphatic C-H2850-2960Stretching
Carbonyl C=O~1700Stretching
Pyrazole Ring C=C, C=N1400-1600Stretching
C-I< 600Stretching

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment (e.g., HPLC, Chiral-HPLC, GC-MS)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the workhorse method for determining the purity of pharmaceutical compounds and related substances. americanpharmaceuticalreview.com A suitable C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) would be used to separate the target compound from any impurities. A UV detector would be appropriate for detection, given the presence of the pyrazole chromophore. The method would be validated for linearity, accuracy, precision, and robustness to ensure reliable purity measurements.

Chiral-HPLC : Since this compound is chiral, separating its enantiomers is crucial. Chiral-HPLC, using a chiral stationary phase (CSP), is the most common method for this purpose. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective for the separation of chiral carboxylic acids and pyrazole derivatives. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The choice of mobile phase (normal-phase, polar organic, or reversed-phase) can significantly impact the separation efficiency. researchgate.net This technique is vital for determining the enantiomeric excess (ee) of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC analysis, the carboxylic acid would likely require derivatization (e.g., esterification) to increase its volatility. GC-MS can then be used to separate and identify volatile impurities. The mass spectrometer provides definitive identification of the separated components based on their fragmentation patterns. researchgate.netopenresearchlibrary.org

Prospective Research Applications and Future Directions for 2 4 Iodo 1h Pyrazol 1 Yl Butanoic Acid

Utility as a Versatile Synthetic Building Block and Chemical Intermediate in Medicinal Chemistry Research

The structure of 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid is endowed with multiple reactive sites, positioning it as a highly versatile building block for the synthesis of more complex molecules in medicinal chemistry. researchgate.net Pyrazole (B372694) derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comnih.govnih.gov The subject compound serves as a trifunctional scaffold, enabling diverse chemical modifications.

The Iodo Group: The iodine atom at the C4 position of the pyrazole ring is a key functional handle for various transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. researchgate.netnih.gov This strategic functionalization is crucial for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of lead compounds. mdpi.comnih.gov

The Carboxylic Acid Group: The butanoic acid moiety provides a classic site for modification, most commonly through the formation of amide bonds. This allows for the coupling of the molecule to various amines, amino acids, or peptide fragments, expanding the chemical space and enabling the modulation of physicochemical properties like solubility and cell permeability.

The Pyrazole Core: The pyrazole ring itself is a privileged scaffold in drug design, known for its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets. researchgate.net Its N1-substitution with the butanoic acid side chain creates a specific vector for orienting the molecule within a binding pocket.

The combination of these features allows for a modular approach to library synthesis, where each component of the molecule can be systematically varied to develop new chemical entities with tailored pharmacological profiles. chemscene.com

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Reagents/Catalysts Potential Outcome
Iodo Group (C4) Suzuki Coupling Palladium catalyst, boronic acid/ester, base Aryl/heteroaryl substitution
Sonogashira Coupling Palladium/copper catalyst, terminal alkyne, base Alkynyl substitution researchgate.net
Heck Coupling Palladium catalyst, alkene, base Alkenyl substitution
Buchwald-Hartwig Amination Palladium catalyst, amine, base Amino substitution
C-O Coupling Copper catalyst, alcohol/phenol Alkoxy/aryloxy substitution nih.gov
Carboxylic Acid Amide Coupling Carbodiimide (e.g., EDC), amine, coupling agent (e.g., HOBt) Amide bond formation
Esterification Alcohol, acid catalyst Ester formation

Design and Synthesis of Chemically Modified Probes for Advanced Biological System Investigations

Chemical probes are essential tools for dissecting complex biological processes. The development of probes based on the this compound scaffold could facilitate the investigation of specific cellular targets and pathways. researchgate.net Pyrazole derivatives have been successfully employed in the design of fluorescent probes for bioimaging applications and for detecting biologically relevant ions. researchgate.netnih.gov

The structure of this compound is well-suited for conversion into a chemical probe. The carboxylic acid functional group serves as a convenient attachment point for conjugating reporter tags, such as fluorophores (e.g., fluorescein, rhodamine), biotin (B1667282) for affinity purification, or photo-cross-linkers for target identification studies.

Furthermore, the iodo-pyrazole core can be systematically modified to optimize binding affinity and selectivity for a protein of interest. For instance, libraries of compounds derived from this scaffold can be screened against a specific enzyme or receptor. Once a hit is identified, a probe can be synthesized by attaching a reporter group, enabling detailed studies of the target's function, localization, and dynamics within living cells. nih.gov The inherent biocompatibility and membrane permeability of many pyrazole-based compounds enhance their suitability for such applications in cellular environments. researchgate.net

Exploration in Fragment-Based Lead Discovery Strategies (conceptual framework, non-clinical)

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient strategy in drug discovery for identifying high-quality lead compounds. scispace.com This approach involves screening libraries of low-molecular-weight compounds, or "fragments" (typically 100–300 Da), to identify weak but efficient binders to a biological target. nih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. scispace.comresearchgate.net

The core structure of 4-iodopyrazole (B32481), a key component of this compound, is an ideal candidate for inclusion in a fragment library. Its properties align well with the principles of FBLD:

Low Molecular Weight: The 4-iodopyrazole fragment itself has a molecular weight under 200 Da.

Reduced Complexity: Its simple structure provides a clean starting point for chemical elaboration.

High Ligand Efficiency: Fragments are selected based on their binding efficiency, which is the binding energy per non-hydrogen atom. Pyrazoles are known to form efficient interactions. researchgate.net

In a conceptual FBLD campaign, 4-iodopyrazole could be identified as a hit through biophysical screening methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.com Structural information on how the fragment binds to the target would then guide the "fragment evolution" process. The butanoic acid side chain of the title compound represents a potential growth vector from the N1 position of the pyrazole ring, designed to pick up additional interactions within the target's binding site and increase affinity. The iodine atom provides a site for further modification or for forming specific halogen bond interactions with the target protein. scispace.com

Table 2: Comparison of 4-Iodopyrazole with Ideal Fragment Properties

Property Ideal Fragment Guideline 4-Iodopyrazole
Molecular Weight < 300 Da ~194 Da
cLogP < 3 ~1.5 (Predicted)
Number of H-bond Donors ≤ 3 1
Number of H-bond Acceptors ≤ 3 1
Number of Rotatable Bonds ≤ 3 0

| Structural Complexity | Low | High |

Development of Isotopic Derivatives for Tracing and Mechanistic Studies in Chemical Biology

Isotopically labeled compounds are invaluable tools in chemical biology and medicinal chemistry for elucidating enzyme mechanisms, studying metabolic pathways, and in diagnostic imaging. nih.gov The synthesis of isotopic derivatives of this compound could enable a range of advanced studies.

Methods for isotopic labeling often involve introducing stable or radioactive isotopes into a molecule. researchgate.net The structure of this compound offers several positions for isotopic incorporation:

Carbon-13 (¹³C): The butanoic acid chain or the pyrazole ring can be synthesized using ¹³C-labeled precursors. This would allow for detailed NMR studies to probe the binding mode of the compound with its target or to follow its metabolic fate.

Deuterium (B1214612) (²H): Replacing hydrogen atoms with deuterium can be used to study kinetic isotope effects, providing insight into reaction mechanisms. It can also be used to block metabolic soft spots, thereby improving a drug candidate's pharmacokinetic profile.

Nitrogen-15 (¹⁵N): Labeling the nitrogen atoms of the pyrazole ring with ¹⁵N would be another powerful tool for NMR-based structural and mechanistic studies. nih.gov

Radioisotopes (e.g., ¹¹C, ¹⁸F, ¹²⁵I): For diagnostic purposes, particularly Positron Emission Tomography (PET), a positron-emitting isotope could be incorporated. While replacing the stable ¹²⁷I with a radioiodine isotope is one possibility, a more common strategy would be to replace the iodine with a fluorine atom and then synthesize an ¹⁸F-labeled version for use as a PET imaging agent to visualize the distribution of a specific drug target in vivo. researchgate.net

Integration into Advanced Materials Research or Supramolecular Chemistry Frameworks

The application of pyrazole derivatives extends beyond biology into materials science and supramolecular chemistry. researchgate.net The unique structural and electronic properties of this compound make it an interesting candidate for the construction of novel materials.

The pyrazole ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. researchgate.net The N-H proton and the pyridinic nitrogen atom of the pyrazole ring, along with the carboxylic acid group, can act as hydrogen bond donors and acceptors. These interactions, combined with the potential for the iodine atom to participate in halogen bonding, can be used to direct the self-assembly of molecules into well-defined supramolecular architectures, such as dimers, trimers, and catemers in the solid state. researchgate.net

By modifying the butanoic acid side chain or the substituent at the C4 position, researchers could systematically tune the intermolecular interactions to control the crystal packing and, consequently, the physical properties of the resulting material, such as porosity, thermal stability, or optical characteristics. chemimpex.com

Challenges and Emerging Trends in Iodo-Pyrazole Carboxylic Acid Research and Development

While the potential applications of iodo-pyrazole carboxylic acids are significant, several challenges and emerging trends shape the research landscape for this class of compounds.

Challenges:

Synthesis: The selective synthesis of polysubstituted pyrazoles, particularly with specific regiochemistry, can be complex. researchgate.netrsc.org Developing efficient, scalable, and environmentally friendly synthetic routes remains an ongoing challenge. ias.ac.in

Chemical Stability: The carbon-iodine bond can be susceptible to cleavage under certain conditions, such as reductive biological environments or during some chemical reactions (e.g., lithiation), which can limit its utility. researchgate.net

Selectivity: Achieving selective functionalization when multiple reactive sites are present in a molecule requires careful selection of protecting groups and reaction conditions. researchgate.net

Emerging Trends:

Targeted Therapies: There is a strong trend towards designing pyrazole derivatives as highly selective inhibitors of specific biological targets, such as protein kinases (e.g., EGFR, CDK, BTK) and carbonic anhydrases, for applications in oncology and other diseases. nih.govnih.govnih.gov

Green Chemistry: The development of more sustainable synthetic methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of heterogeneous catalysts, is a growing area of focus in pyrazole chemistry. ias.ac.in

Multitarget Drugs: Designing single molecules that can modulate multiple biological targets is a promising strategy for treating complex diseases. ekb.eg The multifunctional nature of scaffolds like this compound makes them suitable starting points for such endeavors.

Chemical Biology and Bioimaging: The use of pyrazole-based compounds as chemical probes and imaging agents is expanding, driven by advances in synthetic chemistry and imaging technologies. researchgate.netnih.gov

The continued exploration of iodo-pyrazole carboxylic acids, leveraging modern synthetic methods and a deeper understanding of their chemical properties, holds great promise for the discovery of new therapeutic agents and advanced materials. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, coupling a bromo- or iodopyrazole precursor with a butanoic acid derivative in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO under reflux conditions. Optimization includes adjusting stoichiometry, reaction time (12–24 hours), and temperature (80–120°C) to enhance yields. Catalytic systems like Pd-based catalysts may improve efficiency in cross-coupling steps, as seen in structurally related pyrimidine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments near the iodine atom, which deshield adjacent nuclei, causing distinct chemical shifts (e.g., pyrazole ring protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (HRMS) : Observe isotopic patterns (e.g., iodine’s M+2 peak) to confirm molecular composition.
  • IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
    Cross-validation with X-ray crystallography (via SHELX) resolves ambiguities in structural assignments .

Q. How does the iodine substituent influence the compound’s solubility and formulation stability?

  • Methodological Answer : The iodine atom increases molecular weight and hydrophobicity, reducing aqueous solubility. To stabilize formulations:

  • Use co-solvents (e.g., DMSO:water mixtures) or surfactants.
  • Adjust pH to deprotonate the carboxylic acid group (pKa ~4–5), enhancing solubility in basic buffers.
  • Lyophilization with cryoprotectants (e.g., trehalose) improves long-term storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use high-intensity X-rays (e.g., synchrotron radiation) to mitigate absorption effects from iodine.
  • Phasing : Leverage iodine’s strong anomalous scattering for SAD/MAD phasing.
  • Refinement : Employ SHELXL for small-molecule refinement, incorporating restraints for thermal motion and bond distances. Challenges include managing radiation damage and crystal twinning .

Q. What catalytic systems are optimal for cross-coupling reactions involving the iodine substituent?

  • Methodological Answer :

  • Suzuki-Miyaura : Pd(PPh₃)₄ with arylboronic acids in THF/water.
  • Ullmann Coupling : CuI/ligand systems (e.g., 1,10-phenanthroline) in DMF at 100–120°C.
  • Photoredox Catalysis : Ru/Ir complexes under visible light for C–N bond formation.
    Monitor reaction progress via TLC/GC-MS, and optimize ligand-to-metal ratios to suppress homocoupling .

Q. How can computational chemistry predict the bioactivity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB entries) to model interactions with enzymes/receptors.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
    Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies address contradictions in biological activity data across assay systems?

  • Methodological Answer :

  • Purity Verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities.
  • Assay Standardization : Normalize protocols for pH, temperature, and solvent concentrations.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell line variability) .

Q. How does stereochemistry at the butanoic acid chain affect bioactivity?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution.
  • Activity Comparison : Test R/S isomers in parallel assays (e.g., receptor binding or antimicrobial activity).
  • Crystallographic Confirmation : Use SHELXL to determine absolute configuration, correlating stereochemistry with potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.